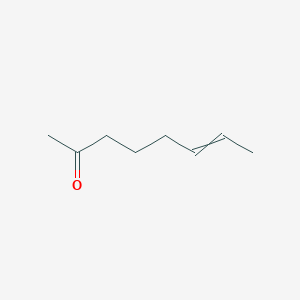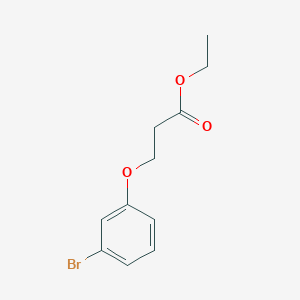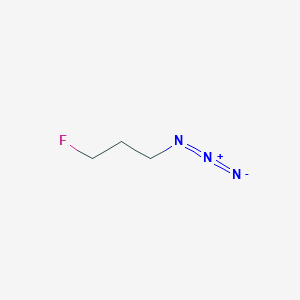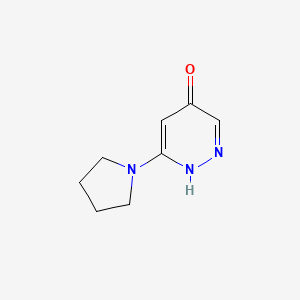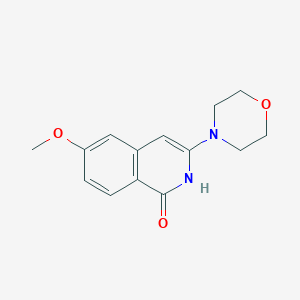
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a morpholino group at the 3rd position, and a hydroxyl group at the 1st position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Morpholino Group Addition: The morpholino group can be added through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline ring is replaced by the morpholino group.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the methoxy group or to convert the isoquinoline ring to a tetrahydroisoquinoline ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethyl sulfate, methyl iodide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and morpholino groups play a crucial role in binding to these targets, leading to conformational changes and subsequent biological effects. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one can be compared with other isoquinoline derivatives, such as:
6-Methoxy-3,4-dihydro-1H-isoquinoline: Similar in structure but lacks the morpholino and hydroxyl groups, which may result in different biological activities.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Contains a fully reduced isoquinoline ring, leading to different chemical reactivity and biological properties.
3-Morpholinoisoquinoline: Lacks the methoxy and hydroxyl groups, which may affect its binding affinity and specificity for biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
6-methoxy-3-morpholin-4-yl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H16N2O3/c1-18-11-2-3-12-10(8-11)9-13(15-14(12)17)16-4-6-19-7-5-16/h2-3,8-9H,4-7H2,1H3,(H,15,17) |
InChIキー |
DHFQQMCTPNILCR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


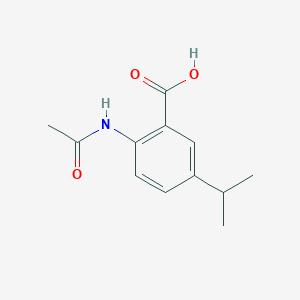
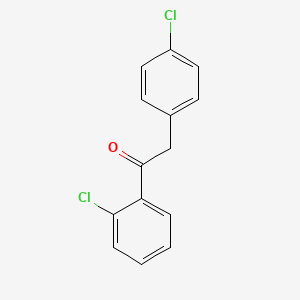
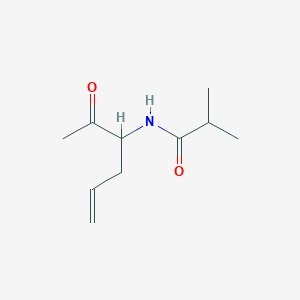
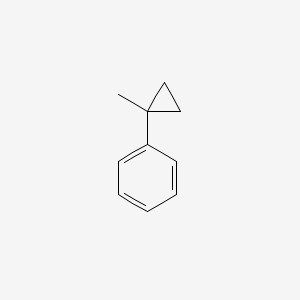
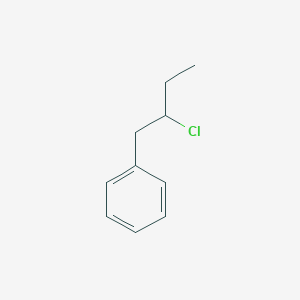
![2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol](/img/structure/B8590608.png)
methanone](/img/structure/B8590622.png)
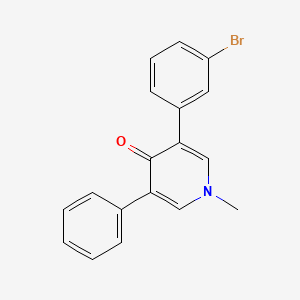
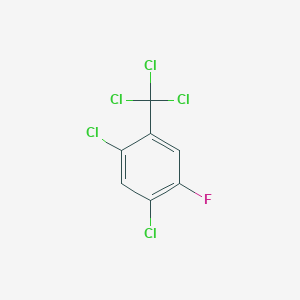
![1-[3,5-Bis(methylamino)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B8590635.png)
